molecular formula C12H18ClFN2O B2470456 3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride CAS No. 1909312-65-7

3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride

Cat. No.: B2470456
CAS No.: 1909312-65-7
M. Wt: 260.74
InChI Key: STKDYFNODKNTJY-UHFFFAOYSA-N
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Description

3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an amino group, a fluorophenyl group, and a dimethylpropanamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride typically involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. Common synthetic routes include:

    Amination Reactions: Introduction of the amino group through nucleophilic substitution reactions.

    Fluorination: Incorporation of the fluorophenyl group using fluorinating agents.

    Amidation: Formation of the amide bond through condensation reactions with dimethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Key considerations include the selection of catalysts, solvents, and temperature control to facilitate efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion of the amino group to nitro or other oxidized forms.

    Reduction: Reduction of the amide group to amines.

    Substitution: Halogenation or alkylation at the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents like bromine or chlorine, alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluorophenylacetamide
  • N,N-dimethyl-3-aminopropanamide
  • 2-(4-fluorophenyl)ethylamine

Uniqueness

Compared to similar compounds, 3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

2-(aminomethyl)-3-(4-fluorophenyl)-N,N-dimethylpropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O.ClH/c1-15(2)12(16)10(8-14)7-9-3-5-11(13)6-4-9;/h3-6,10H,7-8,14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKDYFNODKNTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(CC1=CC=C(C=C1)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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